6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
Historical Context and Research Development
The development of 6-Bromo-triazolo[4,3-a]pyridin-3-amine traces its origins to the broader historical evolution of triazolopyridine chemistry, which has its roots in the mid-20th century advances in heterocyclic compound synthesis. Triazolopyridines as a chemical class have been known since 1960, with the -triazolo[1,5-a]pyridines constituting an important class of heterocyclic compounds of considerable interest due to their diverse biological activities. The systematic exploration of brominated triazolopyridine derivatives emerged from the recognition that halogen substitution could significantly modify the biological and chemical properties of these heterocyclic systems. The specific compound 6-Bromo-triazolo[4,3-a]pyridin-3-amine gained attention as researchers identified the potential for amino-substituted triazolopyridines to serve as versatile intermediates in pharmaceutical synthesis.
Historical development of synthetic methodologies for triazolopyridine compounds has been driven by the need for efficient, scalable preparation methods. One significant advancement was the development of a facile and practical one-pot synthesis of triazolo[4,3-a]pyridines at room temperature from easily available starting materials, which provided access to synthetically and biologically important triazolopyridine derivatives. This functional group tolerant and atom-economic method represented a crucial step forward in making these compounds more accessible for research and potential commercial applications. The evolution of synthetic approaches has enabled the preparation of increasingly complex triazolopyridine structures, including those with specific substitution patterns like the bromo and amino groups present in 6-Bromo-triazolo[4,3-a]pyridin-3-amine.
The compound first appeared in chemical databases and research literature as part of systematic efforts to explore the chemical space around triazolopyridine scaffolds. Its identification and characterization were facilitated by advances in analytical chemistry and spectroscopic techniques that allowed for precise structural determination of these complex heterocyclic systems. The assignment of the Chemical Abstracts Service number 1378862-01-1 and the molecular descriptor number MFCD11847686 established this compound as a distinct chemical entity within the broader triazolopyridine family.
Classification within Triazolopyridine Heterocyclic Chemistry
6-Bromo-triazolo[4,3-a]pyridin-3-amine belongs to the triazolopyridine class of heterocyclic chemical compounds, which are characterized by a triazole ring fused to a pyridine ring. Within this broad classification, the compound represents a specific subset known as triazolo[4,3-a]pyridines, distinguished by the particular arrangement of nitrogen atoms within the triazole ring and the nature of the ring fusion. The [4,3-a] designation indicates the specific connectivity pattern between the triazole and pyridine rings, where the triazole ring is fused to the pyridine ring at the 4 and 3 positions relative to the pyridine nitrogen.
The structural classification can be further refined by considering the substitution pattern on the fused ring system. The presence of a bromine atom at the 6-position of the pyridine ring and an amino group at the 3-position of the triazole ring defines the specific chemical identity of this compound. This substitution pattern places the compound within a specialized category of halogenated amino-triazolopyridines, which represent an important subclass for pharmaceutical applications due to the combined presence of the electron-withdrawing bromine substituent and the nucleophilic amino group.
The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as NC1=NN=C2C=CC(Br)=CN21, which provides a systematic representation of the connectivity within the molecule. This notation clearly illustrates the fused ring system and the positions of the functional groups. The compound's classification within heterocyclic chemistry places it among compounds that exhibit significant biological activity due to the presence of multiple nitrogen atoms that can participate in hydrogen bonding and coordination interactions with biological targets.
Significance in Chemical and Pharmaceutical Research
The significance of 6-Bromo-triazolo[4,3-a]pyridin-3-amine in chemical and pharmaceutical research stems from the well-established biological activities of triazolopyridine derivatives and the unique structural features introduced by the specific substitution pattern. Triazolopyridine compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, antiulcer, antitubercular, anticancer, antiparasitic, and antiprotozoal activities. The triazolo[1,5-a]pyridine derivatives, in particular, have been recognized for their antifungal, anticancer, and anti-inflammatory activities, establishing this chemical scaffold as a privileged structure in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJVWLDIPJSPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378862-01-1 | |
| Record name | 6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Hydrazone Precursors Using N-Chlorosuccinimide (NCS)
A widely employed method for synthesizing 6-bromo-substitutedtriazolo[4,3-a]pyridine derivatives involves the oxidative cyclization of hydrazone intermediates derived from 6-bromo-substituted pyridine precursors. The general procedure is as follows:
- The hydrazone precursor (e.g., derived from 5-bromo-2-hydrazinylpyridine and an appropriate aldehyde or ketone) is dissolved in dry dimethylformamide (DMF).
- The solution is cooled in an ice bath to maintain 0 °C.
- N-Chlorosuccinimide (NCS) is added portion-wise, initiating an exothermic oxidative cyclization.
- The reaction mixture is stirred at 0 °C for about 1 hour, then allowed to warm to room temperature.
- Completion is monitored by thin-layer chromatography (TLC).
- The resulting solid is isolated by filtration, washed with petroleum ether, then recrystallized from hot water with triethylamine to yield the desired triazolo[4,3-a]pyridine product with yields exceeding 90%.
This method is notable for its mild conditions, regioselectivity favoring the [4,3-a] fusion pattern, and high yield.
Alternative Oxidants and Cyclization Agents
Other oxidizing agents such as PhI(OAc)₂ have been used to mediate cyclization, but NCS is preferred due to lower toxicity and better atom economy. The choice of oxidant influences regioselectivity and yield, with NCS minimizing isomer formation and side reactions.
Introduction of the Amino Group at Position 3
The amino group at the 3-position can be introduced via:
- Direct use of hydrazinyl precursors bearing the amino functionality.
- Post-cyclization substitution reactions on halogenated intermediates (e.g., 3-halogenated triazolo[4,3-a]pyridines) via nucleophilic aromatic substitution with ammonia or amine sources.
- Reduction of nitro-substituted intermediates when applicable.
The direct cyclization of hydrazinylpyridine derivatives often leads to the amine-substituted triazolo-pyridine core without requiring further functional group transformations.
Optimization of Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dry DMF | Ensures solubility and reaction control |
| Temperature | 0 °C (ice bath) to room temp | Controls exothermic cyclization |
| Oxidizing agent | N-Chlorosuccinimide (NCS) | Preferred for regioselectivity and yield |
| Reaction time | ~1 hour at 0 °C + warming | Monitored by TLC |
| Work-up | Filtration, petroleum ether wash, recrystallization with Et3N | Purification to >90% yield |
Adjusting stoichiometric ratios of NCS and hydrazone precursors, as well as reaction temperature, can optimize yield and purity. Excess oxidant can lead to overoxidation or side products, while insufficient oxidant reduces conversion.
Scale-Up and Industrial Considerations
While detailed industrial protocols for 6-Bromo-triazolo[4,3-a]pyridin-3-amine are scarce, the synthetic routes described are adaptable to larger scale production. Key considerations include:
- Use of continuous flow reactors to control exothermicity and improve safety.
- Optimization of reagent addition rates for controlled cyclization.
- Implementation of automated purification techniques to maintain product purity.
- Avoidance of palladium catalysts or expensive reagents to reduce costs.
Representative Synthetic Scheme
Characterization and Confirmation of Structure
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the ring fusion and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight consistent with C6H4BrN5 (amine derivative).
- X-ray Crystallography: Single-crystal X-ray diffraction resolves the molecular geometry and confirms the position of bromine and amino groups on the fused heterocycle.
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| NCS-mediated cyclization | Hydrazone precursor, NCS, DMF, 0 °C | High yield, regioselective, mild conditions | Exothermic reaction requires careful control |
| PhI(OAc)₂-mediated cyclization | Hydrazone precursor, PhI(OAc)₂ | Effective oxidant | More toxic, less atom economical |
| Post-cyclization substitution | Halogenated triazolo-pyridine + NH₃ | Flexible amino group introduction | Additional synthetic steps |
| Industrial scale-up | Continuous flow, optimized reagent addition | Scalable, safer, cost-effective | Requires process optimization |
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
Key Observations :
Derivatives with Alkyl/Aryl Modifications
Key Observations :
Functionalized Derivatives
Key Observations :
Biological Activity
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound belonging to the triazolopyridine class. Its unique structure, featuring a bromine atom at the 6th position of the triazole ring fused with a pyridine ring, contributes to its notable biological activities. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Structural Overview
- Molecular Formula : CHBrN
- Molecular Weight : 213.03 g/mol
- CAS Number : 1378862-01-1
The compound's structure is characterized by the following features:
| Feature | Description |
|---|---|
| Triazole Ring | Fused with a pyridine ring |
| Bromine Atom | Positioned at the 6th carbon of the triazole |
| Functional Groups | Contains an amine group |
Biological Activities
Research indicates that derivatives of triazolopyridines, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that compounds within this class possess significant antimicrobial activity against various pathogens. The specific mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells. The mechanism is believed to involve interaction with specific molecular targets such as enzymes or receptors associated with cancer cell proliferation.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its ability to bind to active sites of enzymes can modulate their activity, which is crucial in various biochemical pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : The process begins with 4-aminopyridine.
- Formation of Intermediate : A series of reactions lead to the formation of a triazole intermediate.
- Bromination : The intermediate undergoes bromination using reagents like copper(I) bromide.
Reaction Conditions
The synthesis can be optimized through various reaction conditions:
| Reaction Type | Conditions |
|---|---|
| Substitution | Nucleophiles like amines |
| Oxidation | Agents such as hydrogen peroxide |
| Reduction | Sodium borohydride |
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives based on this compound showed antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Antimicrobial Efficacy : Research indicated that this compound exhibited selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin in certain assays .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine?
- Methodological Answer : Synthesis typically involves bromination and cyclization steps. For example, brominated pyridine precursors are reacted with hydrazine derivatives to form the triazole ring. Cyclization under acidic or thermal conditions (e.g., using H₂SO₄ or polyphosphoric acid) is critical for ring closure. A related compound, 6-bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized via bromination of a pyridine intermediate followed by thiolation . For the target compound, substituting the methylthio group with an amine may require nucleophilic displacement or reductive amination.
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the triazole ring protons resonate at δ 8.0–9.0 ppm in related compounds .
- X-ray crystallography : Used to resolve bond lengths and angles. Crystallographic data for similar triazolopyridines (e.g., CCDC 1876881) show planar triazole-pyridine fused rings .
- Mass spectrometry : Confirms molecular weight (e.g., 275.1 g/mol for a derivative) and fragmentation patterns .
Q. What functional groups influence its reactivity?
- Methodological Answer : Key groups include:
- Bromine at C6 : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or directs electrophilic substitution .
- Amine at C3 : Participates in hydrogen bonding and can be functionalized via acylation or alkylation. In hydrobromide salts (e.g., CAS 5595-14-2), protonation enhances solubility for biological assays .
Advanced Research Questions
Q. How does the bromine substituent affect electronic properties and reactivity?
- Methodological Answer : Bromine’s electron-withdrawing effect polarizes the ring, enhancing electrophilic substitution at C5/C7. Computational studies (e.g., DFT) can map electron density. Experimentally, bromine increases oxidative stability compared to non-halogenated analogs, as seen in thermal gravimetric analysis (TGA) of similar triazolopyridines . Reactivity can be compared to chloro or iodo analogs to assess halogen-dependent trends.
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay conditions or impurities. Strategies include:
- Purity validation : Use HPLC (>95% purity) and elemental analysis .
- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature).
- Comparative SAR : Compare activity of 6-bromo derivatives with non-brominated analogs (e.g., 3-methylthio vs. 3-amine substituents) to isolate bromine’s role .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock to model binding to receptors (e.g., kinases). For triazolopyridines, the triazole ring often acts as a hydrogen bond acceptor .
- MD simulations : Assess binding stability over time. Studies on similar compounds (e.g., triazolopyridazine derivatives) show that bromine enhances hydrophobic interactions .
- QSAR models : Correlate substituent properties (e.g., Hammett σ) with activity to guide optimization .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
